4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C14H10BrIN2O2S. It is a derivative of pyrrolo[2,3-b]pyridine, which is a significant structure in medicinal chemistry due to its biological activities . The compound is characterized by the presence of bromine, iodine, and a tosyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by iodination and tosylation. The reaction conditions often require the use of reagents such as N-bromosuccinimide (NBS) for bromination, iodine and a suitable oxidizing agent for iodination, and p-toluenesulfonyl chloride for tosylation . Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Scientific Research Applications
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Substitution of bromine with chlorine can lead to different chemical properties and applications.
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different positioning of the iodine atom, which can influence its reactivity in synthetic applications.
Properties
Molecular Formula |
C14H10BrIN2O2S |
---|---|
Molecular Weight |
477.12 g/mol |
IUPAC Name |
4-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3 |
InChI Key |
CKYQGNNTWWJCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)I |
Origin of Product |
United States |
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